molecular formula C7H9BrN2O B570207 2-(5-Bromopyrimidin-2-yl)propan-2-ol CAS No. 1193244-89-1

2-(5-Bromopyrimidin-2-yl)propan-2-ol

Cat. No.: B570207
CAS No.: 1193244-89-1
M. Wt: 217.066
InChI Key: MLMQILHYEBYWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromopyrimidin-2-yl)propan-2-ol is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.063 g/mol It is characterized by the presence of a bromine atom attached to a pyrimidine ring, which is further connected to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 5-bromopyrimidine with isopropanol under acidic conditions to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-(5-Bromopyrimidin-2-yl)propan-2-ol may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyrimidin-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(5-Bromopyrimidin-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromopyrimidin-2-yl)propan-2-ol is unique due to the presence of both a bromine atom and a propanol group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-7(2,11)6-9-3-5(8)4-10-6/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMQILHYEBYWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(5-bromopyrimidin-2-yl)ethanone (100 mg, 0.5 mmol) in THF (10 mL) at −78° C. was added methylmagnesium bromide (1.4M solution, 3.6 mL, 5 mmol). The reaction mixture was stirred for an additional 20 minutes until LC/MS analysis indicated that the reaction was complete. Quenching with saturated NH4Cl, extraction with EtOAc and drying over MgSO4, afforded the crude residue which was taken forward as is in the next step.
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100 mg
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10 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 1-(5-bromopyrimidin-2-yl)ethanone (99 mg, 0.50 mmol) in THF (10 mL) was added MeMgBr (1.65 mL, 4.95 mmol) at −78° C. under nitrogen. The formed solution was stirred at −78° C. for 20 min, quenched with satd aq NH4Cl, and extracted with EtOAc. The combined organic layer was dried over anhydrous Na2SO4 and concentrated to give an oil, which was purified by prep TLC (3:1 PE/EtOAc) to give 2-(5-bromopyrimidin-2-yl)propan-2-ol (50 mg, yield: 46.77%).
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99 mg
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reactant
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1.65 mL
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10 mL
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Synthesis routes and methods IV

Procedure details

To an ice-cold solution of methyl 5-bromopyrimidine-2-carboxylate (10 g, 46.1 mmol) in Et2O (200 mL) was added drop wise methyl magnesium bromide (3.0 M in Et2O, 61.4 mL, 184 mmol) over 30 min. The reaction mixture was slowly warmed up to RT and continued to stir for 2 h. The mixture was quenched with saturated NH4Cl solution at 0° C. and the organic layer separated from the biphasic solution. The aqueous layer was re-extracted with EtOAc (2×250 mL). The combined organic layers were washed with brine solution, dried over Na2SO4, filtered and evaporated in vacuo. The crude residue was purified over silica eluting with 20% EtOAc:hexane to obtain i (6.0 g, 62%). 1HNMR (DMSO-d6, 400 MHz): δ 8.97 (s, 2H), 5.15 (s, 1H) and 1.47 (s, 6H).
[Compound]
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ice
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0 (± 1) mol
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10 g
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61.4 mL
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200 mL
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